Cas no 1780073-27-9 (3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid)

3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid
- 3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid
- 1780073-27-9
- EN300-19570996
-
- インチ: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(8-10)5-7-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
- InChIKey: YDABAAPSLULTNK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCC(CCC(=O)O)C1)=O
計算された属性
- 精确分子量: 257.16270821g/mol
- 同位素质量: 257.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 75.6Ų
3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19570996-2.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-19570996-0.25g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-19570996-1.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 1g |
$1599.0 | 2023-05-25 | ||
Enamine | EN300-19570996-10g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-19570996-1g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-19570996-0.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-19570996-5.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 5g |
$4641.0 | 2023-05-25 | ||
Enamine | EN300-19570996-10.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 10g |
$6882.0 | 2023-05-25 | ||
Enamine | EN300-19570996-5g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-19570996-0.1g |
3-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid |
1780073-27-9 | 0.1g |
$1371.0 | 2023-09-17 |
3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acidに関する追加情報
3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid: A Comprehensive Overview
The compound with CAS No. 1780073-27-9, known as 3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug development. The molecule consists of a cyclopentane ring substituted with a tert-butoxycarbonylamino group and a propanoic acid moiety, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis and organic transformations. The presence of the Boc group in this compound not only stabilizes the amino functionality but also facilitates further modifications. Researchers have explored the use of this compound in synthesizing bioactive molecules, particularly in the development of cyclopentane-based drugs. These drugs are known for their stability and ability to interact with biological targets effectively.
The cyclopentyl group in the molecule plays a crucial role in determining its pharmacokinetic properties. Cyclopentane derivatives are often associated with improved bioavailability and reduced toxicity, making them valuable in medicinal chemistry. Recent advancements in computational chemistry have allowed scientists to predict the binding affinities of such compounds to various biological receptors, further enhancing their potential in therapeutic applications.
The propanoic acid moiety adds another layer of functionality to this compound. Propanoic acid derivatives are commonly used as intermediates in the synthesis of esters, amides, and other bioactive compounds. In combination with the cyclopentyl group, this moiety can be tailored to create molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
One of the most promising areas of research involving this compound is its application in anticancer drug development. Studies have shown that certain cyclopentane-containing compounds can inhibit key enzymes involved in cancer cell proliferation. The presence of the Boc group allows for controlled release of the active amino functionality, which can be critical in achieving optimal therapeutic effects while minimizing side effects.
Moreover, the tert-butoxy group provides additional opportunities for chemical modification. This group can be easily removed under specific conditions, enabling researchers to explore various substitution patterns and optimize the compound's properties for different applications. Such flexibility makes this compound a valuable tool in both academic and industrial research settings.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic asymmetric synthesis have made it possible to produce enantiomerically pure versions of this compound, which are essential for studying stereochemical effects on biological activity.
The biological evaluation of this compound has revealed interesting insights into its potential therapeutic uses. Preclinical studies suggest that it may exhibit activity against certain types of cancer cells by modulating key signaling pathways. Additionally, its ability to penetrate cellular membranes makes it a candidate for drug delivery systems targeting intracellular pathogens.
Looking ahead, researchers are exploring ways to enhance the bioavailability and efficacy of this compound through structural modifications. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are being employed to design more potent derivatives. These efforts are expected to pave the way for novel therapeutic agents with improved pharmacokinetic profiles.
In conclusion, 3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid is a versatile and intriguing molecule with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with recent advances in chemical biology, positions it as a key player in the development of innovative therapies for various diseases.
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